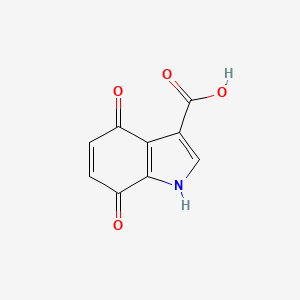

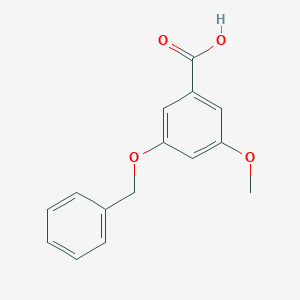

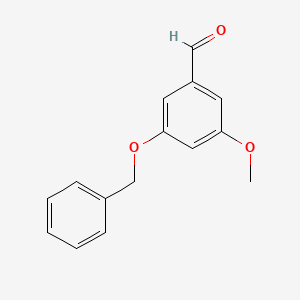

3-(Benzyloxy)-5-methoxybenzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 3-(Benzyloxy)-5-methoxybenzaldehyde involves several steps. One common approach is the multicomponent reaction that combines kojic acid , benzyloxy benzaldehyde , and malonitrile . The resulting compound exhibits tyrosinase inhibition activity, making it relevant for cosmetic and pharmaceutical applications .

Scientific Research Applications

Synthesis and Chemical Properties

3-(Benzyloxy)-5-methoxybenzaldehyde is involved in various synthetic processes. For instance, it is used in the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, synthesized from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack(V-H) reactions, showcasing its versatility in organic synthesis (Lu Yong-zhong, 2011). Furthermore, derivatives of benzyloxybenzaldehyde, synthesized via bromomethylation and condensation reactions, have been studied for their metal ion binding properties, indicating potential applications in coordination chemistry (H. Güler et al., 2012).

Pharmacological Aspects

In pharmacology, benzyloxybenzaldehyde derivatives exhibit significant anticancer activity. Studies show that these compounds, including 3-(Benzyloxy)-5-methoxybenzaldehyde derivatives, demonstrate promising results against HL-60 cell lines, suggesting their potential as therapeutic agents in cancer treatment (Chin-Fen Lin et al., 2005). Additionally, the compound shows potential as a scaffold for drug design, with studies indicating its role in the synthesis of functionalized phenolic diaryl ethers, which could be important in drug discovery (Corinne Vanucci-Bacqué et al., 2014).

Antioxidant Properties

Research also points to the antioxidant properties of derivatives of 3-(Benzyloxy)-5-methoxybenzaldehyde. Synthesis and evaluation of these compounds, such as chalcone derivatives, have shown them to be effective antioxidants, which could be utilized in various industrial applications for preserving or enhancing the shelf life of products (Chairul Rijal et al., 2022).

Applications in Organic Chemistry

In organic chemistry, the compound is involved in the synthesis of complex organic structures. For example, it is used in the synthesis of Gigantol, demonstrating its role in the formation of complex organic molecules and intermediates (Song Hong-rui, 2012).

Mechanism of Action

3-(Benzyloxy)-5-methoxybenzaldehyde acts as a tyrosinase inhibitor . Tyrosinase is a key enzyme in melanogenesis, responsible for converting phenol to o-quinone. By inhibiting tyrosinase, this compound modulates melanin production, which has implications for skin pigmentation disorders and sun-induced skin injuries .

properties

IUPAC Name |

3-methoxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCOVDDCOGBVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-methoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3269199.png)